N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-3,5-dimethylbenzamide
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Description
N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-3,5-dimethylbenzamide, also known as Fursultiamine, is a synthetic derivative of thiamine, a water-soluble vitamin. Fursultiamine is a lipophilic compound that has been developed as a prodrug of thiamine to enhance its bioavailability and efficacy. Fursultiamine has been widely used in scientific research due to its unique chemical properties and potential therapeutic effects.
Scientific Research Applications
Protein Tyrosine Kinase Inhibition
The compound has been investigated for its inhibitory activity against protein tyrosine kinases (PTKs). PTKs play crucial roles in cellular signaling pathways, regulating processes like proliferation, growth, and differentiation. Several derivatives of this compound have shown promising activity, comparable to or even better than the reference compound genistein . Further research in this area could lead to potential therapeutic applications in cancer treatment and other diseases involving aberrant PTK signaling.
Antioxidant Properties
Some bromophenols, including derivatives of this compound, exhibit antioxidative effects . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further studies could explore its antioxidant capacity and potential applications in oxidative stress-related diseases.
Antimicrobial Activity
Certain bromophenols possess antimicrobial properties . Investigating the compound’s efficacy against bacteria, fungi, and other pathogens could contribute to the development of novel antimicrobial agents. Understanding its mode of action and specificity would be essential for clinical applications.
Anti-Inflammatory Effects
Inflammation is implicated in various diseases. Some bromophenols exhibit anti-inflammatory properties . Research into whether this compound can modulate inflammatory pathways could lead to novel anti-inflammatory drugs.
Enzyme Inhibition
Apart from PTKs, the compound’s effects on other enzymes should be explored. Investigating its inhibitory activity against specific enzymes (e.g., protein tyrosine phosphatase 1B) could reveal additional therapeutic applications.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-15-11-16(2)13-17(12-15)22(24)23-14-21(20-5-4-10-28-20)29(25,26)19-8-6-18(27-3)7-9-19/h4-13,21H,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJYOOWHQYFWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-3,5-dimethylbenzamide |
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